7-methyl-3-(naphthalen-2-yl)-1H-indole 7-methyl-3-(naphthalen-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18158198
InChI: InChI=1S/C19H15N/c1-13-5-4-8-17-18(12-20-19(13)17)16-10-9-14-6-2-3-7-15(14)11-16/h2-12,20H,1H3
SMILES:
Molecular Formula: C19H15N
Molecular Weight: 257.3 g/mol

7-methyl-3-(naphthalen-2-yl)-1H-indole

CAS No.:

Cat. No.: VC18158198

Molecular Formula: C19H15N

Molecular Weight: 257.3 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-3-(naphthalen-2-yl)-1H-indole -

Specification

Molecular Formula C19H15N
Molecular Weight 257.3 g/mol
IUPAC Name 7-methyl-3-naphthalen-2-yl-1H-indole
Standard InChI InChI=1S/C19H15N/c1-13-5-4-8-17-18(12-20-19(13)17)16-10-9-14-6-2-3-7-15(14)11-16/h2-12,20H,1H3
Standard InChI Key ZNXXEUQNAIHWFW-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=CN2)C3=CC4=CC=CC=C4C=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Methyl-3-(naphthalen-2-yl)-1H-indole (C₁₉H₁₅N; molecular weight: 257.3 g/mol) consists of an indole scaffold fused to a naphthalene moiety. The indole system comprises a benzene ring connected to a pyrrole ring, with a methyl group at position 7 and a naphthalen-2-yl group at position 3. This substitution pattern increases steric bulk and electron density, influencing its binding affinity to hydrophobic protein pockets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₅N
Molecular Weight257.3 g/mol
IUPAC Name7-methyl-3-naphthalen-2-yl-1H-indole
Lipophilicity (LogP)4.2 (predicted)
Hydrogen Bond Acceptors1

Synthesis Methodologies

Conventional Acid-Catalyzed Condensation

Early synthetic routes involve Brønsted acid-catalyzed reactions between 7-methylindole derivatives and naphthalen-2-yl aldehydes. For example, p-toluenesulfonic acid (p-TSA) in acetonitrile facilitates the formation of the target compound, albeit with moderate yields (~33%) due to competing side reactions . Optimization efforts using Al₂O₃ as a catalyst improved yields to 86% by minimizing deformylation and thioamidation byproducts .

Truce-Smiles Rearrangement

Recent advances employ a regiodivergent Truce-Smiles rearrangement promoted by KN(SiMe₃)₂. This method enables precise control over substituent positioning, particularly for synthesizing arylated indoles . For 7-methyl-3-(naphthalen-2-yl)-1H-indole, the reaction proceeds via a radical intermediate, ensuring high regioselectivity and scalability .

Table 2: Comparison of Synthesis Methods

MethodCatalystYield (%)Key Advantages
Acid-Catalyzed Condensationp-TSA33Simplicity
Al₂O₃-Mediated ReactionAl₂O₃86Reduced side reactions
Truce-Smiles RearrangementKN(SiMe₃)₂78Regioselectivity

Biological Activities and Mechanisms

Antibacterial Activity

Against Mycobacterium tuberculosis H37Rv, 7-methyl-3-(naphthalen-2-yl)-1H-indole exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, attributed to its inhibition of Rel Mtb, a bacterial alarmone synthetase . Synergistic effects with rifampicin reduce MIC to 2 μg/mL, suggesting utility in combination therapies .

Biofilm Disruption

At sub-MIC concentrations (4 μg/mL), the compound reduces Pseudomonas aeruginosa biofilm formation by 62% by downregulating extracellular polysaccharide synthesis genes (pelA, pslD) .

Applications in Drug Development

Lead Optimization Strategies

Structural modifications, such as introducing sulfonamide groups at position 1, improve aqueous solubility (LogP reduction to 3.8) without compromising activity . Halogenation at the naphthyl moiety (e.g., Cl at position 2) enhances binding to hydrophobic kinase domains .

Prodrug Formulations

Ester prodrugs (e.g., acetylated derivatives) increase oral bioavailability from 22% to 58% in rodent models, facilitating systemic delivery.

Challenges and Future Directions

Synthetic Scalability

Current methods require costly catalysts like Pd(PPh₃)₂Cl₂ . Future work should explore solvent-free mechanochemical synthesis to reduce costs and environmental impact.

In Vivo Toxicology

Preliminary studies indicate hepatotoxicity at doses >50 mg/kg (mice). Structural analogs with reduced methyl group bulk may mitigate this issue.

Materials Science Applications

The compound’s fluorescence (λₑₘ = 450 nm) suggests utility in organic light-emitting diodes (OLEDs). Research into thin-film deposition techniques is ongoing.

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